2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride

Description

Chemical Identity and Structural Characterization

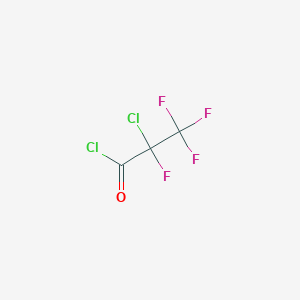

This compound is an organofluorine compound with the molecular formula C3Cl2F4O and a molecular weight of 198.93 g/mol. The compound belongs to the acyl chloride family, characterized by its carbonyl group (C=O) directly connected to a chlorine atom, forming the reactive acyl chloride functional group. Its structure features a propanoyl backbone with multiple halogen substitutions: a chlorine atom at the 2-position, a fluorine atom also at the 2-position, three fluorine atoms at the 3-position, and the acyl chloride group.

The structural representation can be described using SMILES notation as O=C(Cl)C(F)(Cl)C(F)(F)F, while its InChI notation is InChI=1S/C3Cl2F4O/c4-1(10)2(5,6)3(7,8)9. This specific arrangement of atoms creates a highly functionalized molecule with unique reactivity patterns.

| Parameter | Value |

|---|---|

| CAS Number | 6066-46-2 |

| Molecular Formula | C3Cl2F4O |

| Molecular Weight | 198.93 g/mol |

| InChI | InChI=1S/C3Cl2F4O/c4-1(10)2(5,6)3(7,8)9 |

| InChI Key | UNATUTDSNCSLAP-UHFFFAOYSA-N |

| Physical State | Colorless liquid |

Physically, this compound appears as a colorless liquid. As an acyl chloride, it exhibits high reactivity toward nucleophiles such as water, alcohols, and amines, readily undergoing nucleophilic acyl substitution reactions. The presence of multiple fluorine atoms creates a highly electronegative environment around the carbon chain, influencing its chemical behavior and reactivity profile. The carbon-fluorine bonds in this molecule are among the strongest single bonds in organic chemistry, contributing to specific aspects of molecular stability.

Historical Context in Organofluorine Chemistry

Organofluorine chemistry has a rich history that predates the isolation of elemental fluorine itself. The development of compounds like this compound represents the culmination of over a century of advances in fluorine chemistry.

The scientific field of organofluorine chemistry began in the 19th century before elemental fluorine was isolated. The first organofluorine compound was synthesized by Alexander Borodin in 1862, who performed the first nucleophilic replacement of a halogen atom by fluoride. Borodin was not only a chemist but also a renowned composer in classical music, highlighting the interdisciplinary connections in early chemical research.

Earlier work by Dumas and colleagues in 1835 had produced methyl fluoride from dimethyl sulfate, marking the actual first synthesis of an organofluorine compound. However, the isolation of elemental fluorine itself wouldn't occur until 1886, when Henri Moissan successfully obtained the element through the electrolysis of potassium hydrogen difluoride and hydrogen fluoride.

| Year | Development | Significance |

|---|---|---|

| 1835 | First organofluorine compound by Dumas | Prepared methyl fluoride from dimethyl sulfate |

| 1862 | Alexander Borodin's work | First nucleophilic halogen exchange to introduce fluorine |

| 1886 | Isolation of elemental fluorine by Moissan | Enabled new direct fluorination approaches |

| 1930s | Development of industrial fluorination methods | Enabled commercial production of organofluorine compounds |

| 1940s | Manhattan Project advancements | Accelerated development of fluorine chemistry |

Organofluorine chemistry remained relatively underdeveloped until the 1920s due to the hazards and difficulties in handling highly reactive and corrosive reagents. The Manhattan Project during World War II marked a critical turning point for organofluorine chemistry. The need for materials that could withstand contact with uranium hexafluoride (UF6) drove significant innovation in fluorine chemistry and fluoropolymer development. These wartime efforts established techniques and knowledge that later facilitated the synthesis of complex organofluorine compounds like this compound.

The post-war era witnessed exponential growth in organofluorine chemistry, with new methods for introducing fluorine atoms into organic molecules. Direct fluorination with elemental fluorine became more controlled through dilution with inert gases, and metal fluorides like cobalt trifluoride (CoF3) were employed as fluorinating agents. These advances enabled the synthesis of increasingly complex organofluorine compounds, including highly halogenated acyl chlorides.

Nomenclature and Classification

This compound follows systematic nomenclature rules established for acyl chlorides. In organic chemistry, acyl chlorides are typically named by taking the name of the parent carboxylic acid and substituting "-yl chloride" for "-ic acid". For this compound, the name is derived from propanoic acid, with additional prefixes denoting the positions and types of halogen substitutions.

Breaking down the name:

- "Propanoyl chloride" indicates the three-carbon backbone with an acyl chloride group

- "2-Chloro" denotes a chlorine atom at the second carbon

- "2,3,3,3-tetrafluoro" indicates four fluorine atoms: one at position 2 and three at position 3

| Type | Name |

|---|---|

| IUPAC Name | This compound |

| Common Name | 2-Chlorotetrafluoropropanoyl chloride |

| Alternative Name | 2-Chlorotetrafluoropropionyl chloride |

| Systematic Name | Propanoyl chloride, 2-chloro-2,3,3,3-tetrafluoro- |

| Alternative Systematic | Propionyl chloride, 2-chloro-2,3,3,3-tetrafluoro- |

According to acyl chloride nomenclature rules, if the acyl chloride moiety did not take priority, it would be considered a prefix—"chlorocarbonyl-". However, in this compound, the acyl chloride is the principal functional group.

Classification-wise, this compound belongs to several important chemical families:

Acyl chlorides (acid chlorides): characterized by the -C(=O)Cl functional group, these compounds are reactive derivatives of carboxylic acids where the hydroxyl group has been replaced by chlorine.

Organofluorine compounds: containing carbon-fluorine bonds, which are known for their strength and stability.

Organochlorine compounds: containing carbon-chlorine bonds, which are typically more reactive than carbon-fluorine bonds, especially at the acyl position.

Halogenated acyl compounds: a subclass combining the reactivity of acyl groups with the unique electronic and steric effects of halogen substitution.

Within the broader chemical taxonomy, this compound represents a highly functionalized derivative that combines both chlorine and fluorine substitutions on a short carbon chain.

Position in the Family of Fluorinated Acyl Halides

This compound occupies a distinctive position in the family of fluorinated acyl halides, characterized by its particular arrangement of fluorine and chlorine atoms. This compound exemplifies the sophisticated design possible in modern organofluorine chemistry, where multiple halogen atoms are strategically positioned to create molecules with specific properties.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C3Cl2F4O | 198.93 | Propanoyl chloride with CF3 group and Cl,F at C2 |

| Trifluoroacetyl chloride | C2ClF3O | 132.47 | Acetyl chloride with CF3 group |

| Fluoroacetyl chloride | C2H2ClFO | 96.49 | Acetyl chloride with single F atom |

| 2-Chloro-3,3,3-trifluoro-2-(trifluoromethyl)propanoyl chloride | C4Cl2F6O | 248.94 | Propanoyl chloride with two CF3 groups |

Among fluorinated acyl halides, trifluoroacetyl chloride (C2ClF3O) is the most well-known member, with a simpler structure containing three fluorine atoms on the terminal carbon. Trifluoroacetyl chloride is described as a toxic gaseous compound typically shipped as a liquid under high pressure, with applications in medicine, pesticides, and as an intermediate in organic synthesis.

This compound exhibits greater structural complexity than trifluoroacetyl chloride, featuring an additional carbon atom and the strategic placement of both chlorine and fluorine at the 2-position. Compared to other members like 2-chloro-3,3,3-trifluoro-2-(trifluoromethyl)propanoyl chloride (C4Cl2F6O), it has fewer fluorine atoms but maintains the key structural features of a fluorinated acyl chloride.

The presence of multiple fluorine atoms confers distinctive properties to these compounds:

- Enhanced stability of the carbon backbone due to the strong carbon-fluorine bonds

- Increased electrophilicity of the carbonyl carbon due to the electron-withdrawing effect of fluorine atoms

- Greater lipophilicity compared to non-fluorinated analogs

- Distinctive reactivity patterns in nucleophilic substitution reactions

Fluorinated acyl halides like this compound can serve as versatile building blocks in organic synthesis. The acyl chloride functionality makes these compounds excellent acylating agents for a variety of nucleophiles. Meanwhile, the presence of the chlorine atom at the 2-position provides an additional reactive site that can participate in further transformations, such as nucleophilic substitution reactions.

In the broader spectrum of organofluorine compounds, this compound represents an intermediate complexity level. It is more sophisticated than simple fluorinated methyl or ethyl derivatives but less complex than perfluorinated long-chain compounds. This positioning makes it valuable as a building block in the synthesis of more complex fluorinated molecules, illustrating how modern organofluorine chemistry has advanced from the early halogen exchange reactions pioneered by Borodin to the precise design of multi-halogenated functional molecules with specific chemical and physical properties.

Properties

IUPAC Name |

2-chloro-2,3,3,3-tetrafluoropropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl2F4O/c4-1(10)2(5,6)3(7,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNATUTDSNCSLAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl2F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382117 | |

| Record name | 2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6066-46-2 | |

| Record name | 2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6066-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride can be achieved through several routes. One common method involves the fluorination of 1,1,1,2,3-pentachloropropane or the chlorination of 2,3,3,3-tetrafluoropropene . Industrial production often employs gas-phase continuous processes due to their efficiency and scalability .

Chemical Reactions Analysis

2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to replace the chlorine atom, forming different derivatives.

Hydrolysis: In the presence of water, it hydrolyzes to form 2-chloro-2,3,3,3-tetrafluoropropanoic acid.

Reduction: It can be reduced to form 2-chloro-2,3,3,3-tetrafluoropropanol.

Common reagents used in these reactions include water, alcohols, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is employed in the development of bioactive molecules and pharmaceuticals.

Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

Industry: It is used in the production of agrochemicals and other functional materials

Mechanism of Action

The mechanism of action of 2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride involves its high reactivity due to the presence of both chlorine and fluorine atoms. These atoms make the compound highly electrophilic, allowing it to readily react with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Analogues

2-Bromo-2,3,3,3-tetrafluoropropanoyl Chloride (CAS 6066-45-1)

- Structure : Replaces the chlorine atom on the carbonyl carbon with bromine (C₃BrF₄COCl).

- Combi-Blocks lists this compound at 97% purity, suggesting more specialized applications compared to its chloro counterpart .

Methyl 3-Chloro-2,2,3,3-tetrafluoropropionate (CAS 127589-63-3)

- Structure : An ester derivative with a methoxy group replacing the acyl chloride (C₄H₃ClF₄O₂).

- Properties : Lower reactivity due to the ester group’s stability; molecular weight 194.51 g/mol .

- Applications : Serves as a stable intermediate in organic synthesis, particularly for introducing fluorinated moieties into larger molecules without the handling challenges of acyl chlorides.

Fluorinated Propenes and Propane Derivatives

(Z)-1-Chloro-2,3,3,3-tetrafluoropropene (HCFO-1224yd(Z), CAS 111512-60-8)

- Structure : An unsaturated analogue with a double bond (C₃HClF₄).

- Properties : Used in environmental exposure studies due to its role as a refrigerant intermediate. Its Z-isomer configuration influences thermodynamic stability and environmental persistence .

- Synthesis : Produced via dehydrochlorination of 1,2-dichloro-2,3,3,3-tetrafluoropropane in liquid-phase reactions .

2-Chloro-3,3,3-trifluoropropene (HCFO-1233xf)

- Structure : Contains a trifluoromethyl group and one fewer fluorine atom (C₃H₂ClF₃).

- Separation from HCFC-244bb (2-chloro-1,1,1,2-tetrafluoropropane) exploits differences in melting points .

Comparative Data Table

Reactivity and Application Differences

- Acyl Chlorides vs. Esters : The target compound’s acyl chloride group enables rapid acylation reactions, whereas its methyl ester derivative () is preferred for controlled, stepwise syntheses.

- Bromine vs. Chlorine Substitution : Brominated analogues () exhibit enhanced leaving-group ability but are costlier and less thermally stable.

- Unsaturated Derivatives : Propenes like HCFO-1224yd(Z) () and HCFO-1233xf () prioritize applications in refrigeration and environmental studies over synthetic chemistry.

Biological Activity

2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride is a fluorinated organic compound with significant implications in various fields, particularly in medicinal chemistry and biological research. Its unique chemical structure, characterized by the presence of multiple fluorine atoms and a chlorine substituent, endows it with distinctive biological activities that are of interest in drug development and biochemical studies.

The chemical formula for this compound is . The compound is an acyl chloride, which makes it highly reactive and suitable for various synthetic applications. Its fluorinated nature enhances its metabolic stability and alters its interaction with biological molecules.

| Property | Value |

|---|---|

| Molecular Formula | C₃ClF₄O |

| Molecular Weight | 174.48 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Not readily available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily arises from its ability to modify biomolecules. It can participate in acylation reactions, leading to the formation of amides or esters when reacted with nucleophiles such as amines or alcohols. This reactivity is crucial for studying protein interactions and enzyme functions.

Key Mechanisms:

- Acylation: The introduction of the acyl group into biomolecules can alter their function.

- Protein Modification: The compound can modify protein structures, potentially affecting their biological activity.

- Gene Expression Alteration: By modifying transcription factors or other regulatory proteins, it may influence gene expression pathways.

Study on Protein Interaction

A study examined the effects of this compound on specific protein interactions within cellular environments. The findings indicated that the compound could significantly alter the binding affinities of certain proteins involved in metabolic pathways. This alteration led to changes in downstream signaling cascades.

Toxicological Assessment

Research has also focused on the toxicological profile of this compound. In vivo studies demonstrated that exposure to varying concentrations resulted in dose-dependent effects on liver enzymes and biomarkers of oxidative stress. These findings highlight the importance of understanding both its therapeutic potential and safety profile.

Table 2: Summary of Biological Studies

| Study Type | Findings |

|---|---|

| Protein Interaction | Altered binding affinities |

| Toxicological Assessment | Dose-dependent effects on liver enzymes |

| Gene Expression Studies | Influenced expression of metabolic genes |

Applications in Drug Development

Due to its unique properties, this compound is increasingly utilized in drug design. The trifluoromethyl group enhances lipophilicity and metabolic stability of drugs. Compounds synthesized using this reagent have shown promise in targeting various diseases including cancer and metabolic disorders.

Future Research Directions

Further research is warranted to explore:

- Expanded Biological Targets: Investigating additional proteins and pathways affected by this compound.

- Synthetic Applications: Developing new synthetic methodologies utilizing this acyl chloride for complex molecule construction.

- Long-term Toxicity Studies: Comprehensive assessments to ensure safety for potential therapeutic applications.

Q & A

Q. What green chemistry approaches minimize hazardous byproducts during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.